2-(benzo[d]oxazol-2-ylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide
Overview
Description
2-(benzo[d]oxazol-2-ylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound Its structure includes a benzoxazole ring, a fluorophenyl group, and a pyridazine moiety linked via an acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide can be approached by:
Initial formation of the benzoxazole ring: : Starting with an ortho-aminophenol and a suitable thioamide, cyclization under acidic conditions to form the benzoxazole nucleus.
Fluorophenyl and pyridazine introduction: : A 4-fluoro-substituted phenyl hydrazine reacts with an appropriate diketone to form the pyridazine ring. This step often requires catalysts like palladium or copper complexes.
Linking via acetamide: : Reacting the intermediate with chloroacetic acid to introduce the acetamide linkage.
Industrial Production Methods
Industrial scale production typically involves optimization of the above synthetic routes for maximum yield and purity. Catalysts and solvent conditions are fine-tuned to ensure efficient reactions. Multi-step synthesis often integrates continuous flow processes and automated systems to streamline production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The benzoxazole ring can undergo oxidation reactions using strong oxidizing agents, leading to sulfoxides or sulfones.
Reduction: : The carbonyl group in the acetamide can be reduced to amines under reductive conditions using agents like lithium aluminium hydride.
Substitution: : Various substitutions can occur on the phenyl or pyridazine rings using halogenating agents, electrophiles, or nucleophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Halogenating agents like N-bromosuccinimide, electrophiles like alkyl halides.
Major Products Formed
Oxidation products such as sulfones, reduction products like primary amines, and substituted derivatives on the aromatic rings are commonly observed.
Scientific Research Applications
2-(benzo[d]oxazol-2-ylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is valuable in various domains:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : It can serve as a probe in biological systems due to its fluorescent properties.
Medicine: : Potential pharmaceutical applications include acting as a ligand for certain receptors or enzymes.
Industry: : Applied in materials science for its unique structural properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : Often targets enzymes or receptors with high affinity due to the presence of multiple binding sites on the molecule.
Pathways Involved: : It may modulate biochemical pathways by inhibiting or activating enzymatic functions, leading to downstream effects in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]oxazol-2-ylthio)-N-(2-phenylethyl)acetamide
N-(2-(benzo[d]oxazol-2-ylthio)ethyl)-N-(4-fluorophenyl)acetamide
2-(benzo[d]oxazol-2-ylthio)-N-(2-((6-(4-chlorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide
Uniqueness
The presence of a fluorophenyl group and a pyridazine moiety in 2-(benzo[d]oxazol-2-ylthio)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide provides unique electronic and steric properties, enhancing its reactivity and specificity in interactions compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure enables a range of chemical reactions and applications, from biological studies to industrial processes. Further research may uncover even more uses and mechanisms for this intriguing molecule.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c22-15-7-5-14(6-8-15)16-9-10-20(26-25-16)28-12-11-23-19(27)13-30-21-24-17-3-1-2-4-18(17)29-21/h1-10H,11-13H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXFBNIITPUVSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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